molecular formula C19H18ClFN2O3 B6417799 2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1070960-22-3

2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6417799
CAS No.: 1070960-22-3
M. Wt: 376.8 g/mol
InChI Key: ALRKPUNDXLWYEU-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a morpholinyl moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Halogenation: The initial step involves the nitration of a suitable aromatic precursor, followed by halogenation to introduce the chloro and fluoro substituents.

    Amide Formation: The halogenated intermediate is then subjected to amide formation with an appropriate amine, such as 4-(2-oxoethyl)aniline, under suitable reaction conditions.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinyl moiety and the amide linkage.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as kinases and proteases.

    Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can be compared with other similar compounds to highlight its uniqueness:

    2-chloro-4-fluoro-1-nitrobenzene: This compound shares the chloro and fluoro substituents but lacks the amide and morpholinyl groups, resulting in different chemical and biological properties.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-yloxy)quinazolin-4-amine: This compound has a similar morpholinyl group but differs in the core structure, leading to distinct biological activities.

    2-chloro-5-fluoropyrimidine: This compound has a pyrimidine core instead of a benzamide core, resulting in different reactivity and applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-17-12-14(21)3-6-16(17)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKPUNDXLWYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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